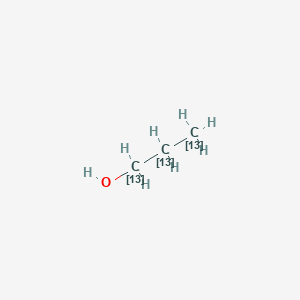
3-(Methoxymethyl)-4-propoxybenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the catalytic protodeboronation of pinacol boronic esters . Another method involves the formation of a radical intermediate by the benzophenone, which in the presence of isopropanol forms a more stable radical intermediate .Chemical Reactions Analysis
The methoxymethyl radical, derived from the bimolecular hydrogen-abstraction reactions of dimethyl ether (DME) with the formed OH, H, and CH3 radicals, plays an important role in the chain-propagating process of the DME combustion . The reaction of the methoxymethyl radical with nitrogen dioxide has also been explored theoretically .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Reactions
- Selective Monomethylation : A study highlights a method for synthesizing 4-methoxysalicylaldehyde via selective monomethylation, emphasizing efficient synthesis with higher yields and minimal side products, which could be relevant for modifying 3-(Methoxymethyl)-4-propoxybenzaldehyde (Jin, Zhang, Yan, & Ma, 2012).
- Molecular Docking Investigations : Research on 4-methoxybenzaldehyde explored its structural and electronic properties, including molecular docking behaviors indicative of potential biochemical applications, which could inform the functional utility of similar compounds (Ghalla, Issaoui, Bardak, & Atac, 2018).
Applied Chemistry and Material Science
- Chemosensors for Metal Ions : A study on derivatives based on similar chemical structures to 3-(Methoxymethyl)-4-propoxybenzaldehyde developed chemosensors for Fe(III) ions, suggesting potential applications in environmental monitoring and analytical chemistry (Sharma, Chhibber, & Mittal, 2015).
- Electrochemical Applications : Research pairing electrolysis with hydrogenation discussed the synthesis of valuable chemicals with high efficiency and selectivity, potentially applicable to the electrochemical processing of 3-(Methoxymethyl)-4-propoxybenzaldehyde derivatives (Sherbo, Delima, Chiykowski, MacLeod, & Berlinguette, 2018).
Eigenschaften
IUPAC Name |
3-(methoxymethyl)-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-6-15-12-5-4-10(8-13)7-11(12)9-14-2/h4-5,7-8H,3,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGNREQXYIPPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)-4-propoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



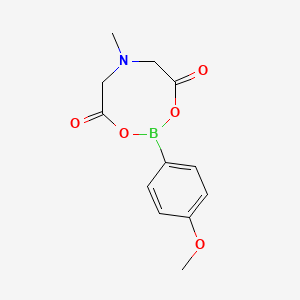

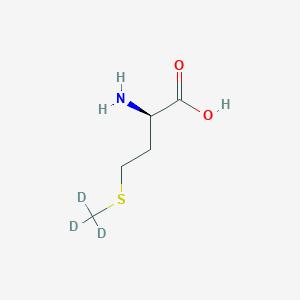
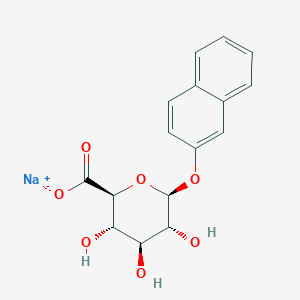
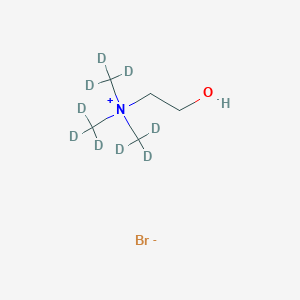
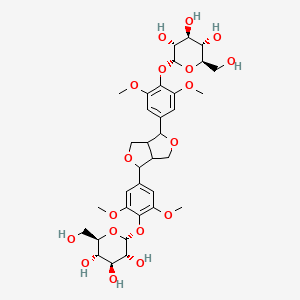


![[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1429339.png)
![Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane](/img/structure/B1429341.png)



